2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound featuring an indole ring system, a dihydrobenzo[b][1,4]dioxin moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the reaction of indole with chlorosulfonic acid to introduce the sulfonyl group, followed by subsequent reactions to attach the dihydrobenzo[b][1,4]dioxin and acetamide moieties.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This involves using catalysts and specific reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Introduction of various alkyl or aryl groups at different positions on the indole ring.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, influencing biological processes. The sulfonyl group can act as a leaving group in biochemical reactions, while the acetamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(1H-indol-3-yl)acetamide: A related compound with potential biological activity.
Dihydrobenzo[b][1,4]dioxin derivatives: Compounds with similar aromatic systems.
Uniqueness: 2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
This compound represents a valuable tool in the advancement of scientific research and industrial applications, offering a versatile platform for the development of new therapeutic agents and materials.
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(20-12-5-6-15-16(9-12)25-8-7-24-15)11-26(22,23)17-10-19-14-4-2-1-3-13(14)17/h1-6,9-10,19H,7-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJHDPTVDHHRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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